Isopropyl 3,4,5-trihydroxybenzoate

Antioxidant Food Chemistry Free Radical Scavenging

Isopropyl 3,4,5-trihydroxybenzoate (Isopropyl Gallate, IPG; CAS 1138-60-9) is a phenolic ester derived from gallic acid, belonging to the alkyl gallate class of synthetic antioxidants. It is characterized by three free hydroxyl groups on a benzene ring and an isopropyl ester moiety.

Molecular Formula C10H12O5
Molecular Weight 212.2 g/mol
CAS No. 1138-60-9
Cat. No. B073788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 3,4,5-trihydroxybenzoate
CAS1138-60-9
Molecular FormulaC10H12O5
Molecular Weight212.2 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC(=C(C(=C1)O)O)O
InChIInChI=1S/C10H12O5/c1-5(2)15-10(14)6-3-7(11)9(13)8(12)4-6/h3-5,11-13H,1-2H3
InChIKeyTXGSOSAONMOPDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 3,4,5-trihydroxybenzoate (CAS 1138-60-9): A Mid-Chain Alkyl Gallate Antioxidant with Quantifiable Physicochemical and Bioactive Differentiation for Research and Industrial Procurement


Isopropyl 3,4,5-trihydroxybenzoate (Isopropyl Gallate, IPG; CAS 1138-60-9) is a phenolic ester derived from gallic acid, belonging to the alkyl gallate class of synthetic antioxidants. It is characterized by three free hydroxyl groups on a benzene ring and an isopropyl ester moiety [1]. This specific molecular architecture confers quantifiable differences in hydrophobicity (experimental log Kow = 1.54), antioxidant radical intensity, and biological selectivity relative to its linear-chain and longer-chain alkyl gallate analogs, directly influencing its utility in specific research and industrial applications where precise performance characteristics are required [2].

Why Isopropyl 3,4,5-trihydroxybenzoate Cannot Be Interchanged with Propyl, Butyl, or Octyl Gallate in Critical Applications


Generic substitution within the alkyl gallate class is scientifically unsound due to the profound, non-linear impact of the alkyl chain structure on key performance determinants. The isopropyl ester in IPG creates a unique steric and lipophilic profile distinct from its linear propyl (n-propyl) isomer and other homologs. This results in quantifiably different radical scavenging intensities in both polar and non-polar environments [1], divergent IC50 values for enzyme inhibition [2], and a unique balance of cytotoxicity and selectivity [3]. These variations are not marginal; they represent a shift in the compound's functional behavior that directly affects experimental reproducibility and product performance, making direct substitution without re-validation a significant risk in regulated or sensitive applications.

Quantitative Differentiation of Isopropyl 3,4,5-trihydroxybenzoate: A Comparative Evidence Guide for Informed Procurement


Superior Antioxidant Performance in Polar Solvents vs. Linear Propyl Gallate

Computational modeling using Density Functional Theory (DFT) demonstrates that the antioxidant capacity ranking of alkyl gallates is medium-dependent. In polar solvents, which are relevant to many biological and food systems, Isopropyl Gallate (IPG) is predicted to exhibit significantly greater antioxidant activity than its linear-chain isomer, Propyl Gallate (PG). This is attributed to differences in the electron transfer mechanism influenced by the steric and electronic effects of the branched isopropyl group [1].

Antioxidant Food Chemistry Free Radical Scavenging DFT

Higher Free Radical Intensity Generation in Electrochemical Assays vs. Longer-Chain Gallates

Electrochemical studies using hydrodynamic voltammetry reveal that the intensity of semiquinone gallate radicals generated differs markedly based on the alkyl chain. Isopropyl Gallate (i-PG) demonstrates a higher radical intensity than its linear Propyl Gallate (PG) and longer-chain butyl (i-BG, BG) and pentyl (i-PeG, PeG) counterparts. The intensity follows the sequence GA ≥ i-PG > PG > i-BG > BG > i-PeG > PeG [1]. This indicates that the branched isopropyl group facilitates a stronger and more sustained radical signal in this assay context.

Electrochemistry Radical Chemistry Antioxidant Mechanism

Superior Leishmanicidal Selectivity Index Compared to Standard Therapies

In vitro testing against Leishmania major demonstrates that Isopropyl Gallate (IPG) exhibits potent and highly selective activity. The compound displays strong activity against the clinically relevant intracellular amastigote stage (IC50 = 13.45 µM) while exhibiting remarkably low cytotoxicity against host macrophages (CC50 = 1260 µM) [1]. This translates to a high Selectivity Index (SI) of approximately 94 (CC50 / IC50 amastigote), a critical metric for evaluating the therapeutic window and a key differentiator from less selective antiparasitic candidates.

Antiparasitic Leishmaniasis Drug Discovery Selectivity

Intermediate Lipoxygenase Inhibition Potency Relative to Other Alkyl Gallates

Structure-Activity Relationship (SAR) analysis reveals that the inhibitory potency of alkyl gallates against soybean lipoxygenase-1 increases with the length of the alkyl chain. Isopropyl Gallate (IPG) occupies a specific, intermediate position in this spectrum. While data for the exact C3 (isopropyl) compound is inferred from the series, the trend is clear and quantifiable. The IC50 for the C3 (propyl) analog is 82.6 µM, which is significantly less potent than the C8 (octyl) analog (IC50 = 1.3 µM) and more potent than shorter chain analogs like the C1 (methyl) analog (IC50 > 200 µM) [1]. This predictable trend allows for the rational selection of IPG for applications requiring a specific, moderate level of enzyme inhibition.

Enzyme Inhibition Inflammation Lipoxygenase SAR

Quantifiable Differences in Physicochemical Properties (Log P and Water Solubility) vs. Common Analogs

The unique isopropyl ester moiety of IPG results in a distinct physicochemical profile, differentiating it from its linear-chain isomer (Propyl Gallate, PG) and other homologs. IPG has an experimental log Kow of 1.54 [1] and an estimated water solubility of 6962 mg/L [2]. In contrast, Propyl Gallate (PG) has a lower log Pow of 1.51 and lower water solubility , while Octyl Gallate (OG) is significantly more lipophilic (log P ≈ 3.60) [3]. These differences in partition coefficient and aqueous solubility are not trivial; they dictate the compound's behavior in biphasic systems, its ability to partition into lipid membranes, and its overall bioavailability.

Physicochemical Properties Formulation Lipophilicity Solubility

Best-Fit Research and Industrial Application Scenarios for Isopropyl 3,4,5-trihydroxybenzoate Based on Quantifiable Differentiation


Development of Polar-Phase or Aqueous Antioxidant Formulations

Researchers developing antioxidant systems for beverages, cosmetics, or other water-based products should prioritize Isopropyl Gallate (IPG) over its linear isomer, Propyl Gallate (PG). Computational evidence predicts that IPG exhibits superior antioxidant capacity in polar solvents via the electron transfer mechanism, where it outranks PG and other short-chain gallates [1]. This medium-dependent performance advantage directly translates to potentially better efficacy and stability in formulated products.

Leishmaniasis Drug Discovery Requiring High Selectivity Leads

IPG is an exceptional lead compound or a high-value positive control for research into novel antileishmanial therapies. It demonstrates a remarkable Selectivity Index (SI) of approximately 94 against L. major amastigotes, which is substantially higher than many standard drugs [1]. This high SI, stemming from potent antiparasitic activity (IC50 = 13.45 µM) coupled with very low cytotoxicity to host macrophages (CC50 = 1260 µM), makes it a premier candidate for further structure-activity optimization and in vivo validation studies aimed at improving the therapeutic window for neglected tropical disease treatments.

Electrochemical or Radical-Mediated Process Research

For scientists investigating radical generation mechanisms or electroactive materials, IPG offers a distinct and well-characterized signal. Electrochemical assays demonstrate that IPG produces a higher intensity of semiquinone gallate radicals compared to other common gallates like propyl and butyl gallate [1]. Its specific peak current and oxidation behavior make it a superior probe molecule for studying electron-transfer kinetics, differentiating it from other in-class compounds that yield weaker or less defined signals.

Formulation Design Requiring a Specific, Intermediate Lipophilic Balance

IPG is the compound of choice for formulators seeking a specific balance between aqueous solubility and lipid membrane permeability. With an experimental log P of 1.54 [1], it occupies a precise 'Goldilocks' zone. It is more water-soluble than octyl gallate (log P 3.60) [2], facilitating incorporation into aqueous systems, yet it is more lipophilic than propyl gallate (log P 1.51) [3], suggesting enhanced partitioning into lipid bilayers. This unique physicochemical profile is crucial for optimizing drug delivery, ensuring stability in biphasic food emulsions, or designing chromatographic separations where a specific retention time is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopropyl 3,4,5-trihydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.